3-(2-Methyl-indol-1-yl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

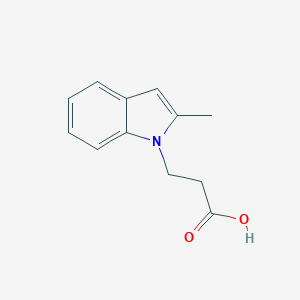

3-(2-Methyl-indol-1-yl)-propionic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of a propionic acid group attached to the indole ring at the 3-position and a methyl group at the 2-position.

Actividad Biológica

3-(2-Methyl-indol-1-yl)-propionic acid (also referred to as 2-Methylindole-3-propionic acid) is an indole derivative that has gained attention for its potential biological activities. This compound is structurally related to various bioactive indole compounds, which are known for their diverse pharmacological properties. Recent research highlights its role in neuroprotection, antioxidant activity, and potential therapeutic applications in various diseases.

The molecular formula of this compound is C12H13N, and its structure includes an indole moiety, which is a common scaffold in many biologically active compounds. The compound can be synthesized through various chemical reactions, including amide formation and propionic acid derivatization.

Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits significant neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound enhances mitochondrial function and reduces reactive oxygen species (ROS) production, contributing to its protective effects against neurodegenerative processes .

Table 1: Neuroprotective Effects of this compound

Antioxidant Activity

The compound also exhibits potent antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage caused by oxidative stress. The synergistic effect of this compound with other antioxidants like glutathione has been observed to enhance its protective capabilities .

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| ABTS Radical Scavenging | 25 | |

| DPPH Radical Scavenging | 30 | |

| Lipid Peroxidation Inhibition | Significant reduction at 50 µM |

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Mitochondrial Protection : The compound enhances mitochondrial function, leading to improved energy metabolism and reduced ROS production.

- Inflammatory Modulation : It modulates the expression of inflammatory cytokines and promotes the integrity of tight junction proteins, which are essential for maintaining the blood-brain barrier.

- Gut-Brain Axis Interaction : As a metabolite produced by gut microbiota from dietary tryptophan, it plays a role in the gut-brain axis, influencing systemic inflammation and neurological health .

Case Studies

Several case studies have explored the clinical implications of using this compound in treating neurodegenerative diseases:

Propiedades

IUPAC Name |

3-(2-methylindol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDOEXJZNZKRBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390386 |

Source

|

| Record name | 3-(2-Methyl-indol-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42951-33-7 |

Source

|

| Record name | 3-(2-Methyl-indol-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methyl-1H-indol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.